molecular formula C16H33NO4Si B6160937 tert-butyl (2S,4S)-4-[(tert-butyldimethylsilyl)oxy]-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 791602-93-2

tert-butyl (2S,4S)-4-[(tert-butyldimethylsilyl)oxy]-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B6160937
CAS No.: 791602-93-2
M. Wt: 331.5
InChI Key:
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also contains a tert-butyl group and a tert-butyldimethylsilyl group, both of which are bulky groups often used in organic synthesis . The tert-butyldimethylsilyl group is a common protecting group for alcohols .


Molecular Structure Analysis

The presence of the bulky tert-butyl and tert-butyldimethylsilyl groups likely influences the three-dimensional structure of the molecule. These groups can introduce steric hindrance, affecting the compound’s reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions where the pyrrolidine ring acts as a nucleophile . The tert-butyldimethylsilyl group can be removed under mildly acidic conditions, revealing the protected alcohol .


Physical and Chemical Properties Analysis

Based on the structure, we can predict that this compound is likely to be a solid under room temperature. The exact physical and chemical properties would need to be determined experimentally .

Scientific Research Applications

Crystal Structure and Synthesis

  • Crystal Structure Analysis : The compound tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, a variant of the compound , demonstrates the significance of crystal structure analysis in understanding the configurations of complex molecules (Weber et al., 1995).
  • Synthesis Process : The synthesis of similar compounds, like tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, demonstrates the role of specific reagents and conditions in achieving desired structural characteristics (Naveen et al., 2007).

Chemical Transformation and Enzymatic Reactions

  • Enzymatic C-Demethylation : The study of enzymatic reactions on similar compounds, such as the in vitro metabolism of 1-[2-(5-tert-butyl-[1,3,4] oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone, provides insights into how complex molecules undergo metabolic transformations (Yoo et al., 2008).

Application in Synthesis of Advanced Molecules

  • Asymmetric Synthesis : The reduction of chiral (S)- tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate to yield highly stereoselective products highlights the utility of similar compounds in advanced asymmetric synthesis processes (Funabiki et al., 2008).
  • Nucleophilic Ring Opening : The intramolecular nucleophilic opening of the oxirane ring in tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate to produce other complex molecules showcases the versatility of such compounds in chemical synthesis (Moskalenko & Boev, 2014).

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. Without specific information, it’s safe to assume that it should be handled with gloves and eye protection, in a well-ventilated area .

Future Directions

The use of this compound would likely be in the field of organic synthesis, possibly as an intermediate in the synthesis of more complex molecules. Its utility would depend on the specific reactions it’s involved in and the other reactants and conditions present .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (2S,4S)-4-[(tert-butyldimethylsilyl)oxy]-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves the protection of the hydroxyl group of pyrrolidine, followed by the addition of a tert-butyldimethylsilyl (TBDMS) group to the hydroxyl group. The carboxylic acid group is then activated and coupled with tert-butyl (2S,4S)-4-hydroxymethylpyrrolidine-1-carboxylate to form the desired compound.", "Starting Materials": [ "tert-butyl (2S,4S)-4-hydroxymethylpyrrolidine-1-carboxylate", "tert-butyldimethylsilyl chloride", "triethylamine", "N,N-dimethylformamide (DMF)", "diisopropylethylamine (DIPEA)", "ethyl chloroformate", "sodium bicarbonate", "water" ], "Reaction": [ "Protect the hydroxyl group of pyrrolidine by adding TBDMS chloride and triethylamine in DMF solvent.", "Add tert-butyldimethylsilyl group to the hydroxyl group by adding TBDMS chloride and DIPEA in DMF solvent.", "Activate the carboxylic acid group by adding ethyl chloroformate and DIPEA in DMF solvent.", "Couple the activated carboxylic acid group with tert-butyl (2S,4S)-4-hydroxymethylpyrrolidine-1-carboxylate by adding the protected hydroxyl group and sodium bicarbonate in DMF solvent.", "Work up the reaction by adding water and extracting the product with an organic solvent." ] }

CAS No.

791602-93-2

Molecular Formula

C16H33NO4Si

Molecular Weight

331.5

Purity

95

Origin of Product

United States

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